molecular formula C16H13N3OS B2398644 8,13,14-trimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one CAS No. 134478-38-9

8,13,14-trimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

Cat. No.: B2398644
CAS No.: 134478-38-9
M. Wt: 295.36
InChI Key: MZPDWRLQUCYIJU-UHFFFAOYSA-N
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Description

8,13,14-trimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one is a useful research compound. Its molecular formula is C16H13N3OS and its molecular weight is 295.36. The purity is usually 95%.
The exact mass of the compound 5,9,10-trimethyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Researchers have developed methods for synthesizing new polycyclic compounds containing Thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragments, indicating a focus on expanding the chemical diversity and exploring the synthesis of complex heterocyclic systems that may include structures similar to "5,9,10-trimethyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one" (Dotsenko et al., 2021).
  • Studies have also been conducted on the synthesis and antimicrobial activity of new Pyridothienopyrimidines and Pyridothienotriazines, showcasing the potential for these compounds to serve as bases for developing antimicrobial agents (Abdel-rahman et al., 2002).

Antimicrobial Activity

  • Research into Thienopyrimidine derivatives has shown promising antimicrobial activity, suggesting the potential for compounds in this class to be developed into new antimicrobial drugs. For example, some studies have reported on the synthesis, characterization, and antimicrobial activity of new Thienopyrimidine derivatives (Ahmed et al., 2020).

Pharmacological Applications

  • A green approach to the synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, emphasizing the importance of environmentally friendly methods in the development of pharmacologically important compounds. This research highlights the ongoing efforts to develop efficient and sustainable synthesis methods for compounds with potential pharmacological applications (Shi et al., 2018).

Heterocyclic Chemistry and Ligand Synthesis

  • The exploration of new heterocyclic systems, including Pyrimido-, Triazolo-, and Thienopyrimidine derivatives, reflects the broad interest in these compounds for applications in medicinal chemistry and as ligands in various chemical reactions. This research area focuses on the synthesis and potential biological activities of these compounds, providing a foundation for future drug development and chemical studies (Gomha et al., 2015).

Properties

IUPAC Name

8,13,14-trimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-8-10(3)21-15-13(8)16(20)19-14(17-15)12-7-5-4-6-11(12)9(2)18-19/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPDWRLQUCYIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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